molecular formula C12H12F3NO3 B1438522 tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate CAS No. 1171161-06-0

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Cat. No. B1438522
CAS RN: 1171161-06-0
M. Wt: 275.22 g/mol
InChI Key: NDLFCYTYHUCHDN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate consists of a carbamate group (NHCOO) attached to a tert-butyl group and a phenyl ring. The phenyl ring is substituted with three fluorine atoms and a formyl group .

Scientific Research Applications

Isomorphous Crystal Structures

The study by Baillargeon et al. (2017) discusses the isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives that include tert-Butyl carbamate compounds. These compounds form part of an isostructural family, linking molecules via a bifurcated N—H⋯O hydrogen bond and C—X⋯O halogen bond involving the same carbonyl group, highlighting the structural versatility of tert-Butyl carbamate derivatives in crystal engineering (Baillargeon et al., 2017).

Synthetic Chemistry Applications

Zhao et al. (2017) describe the synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate, an important intermediate in biologically active compounds. This work establishes a rapid synthetic method for the compound, demonstrating its significance in the synthesis of biologically active compounds (Zhao et al., 2017).

Organic Synthesis and Catalysis

In a study by Kisan and Sunoj (2014), the mechanism of asymmetric amination of diazo-acetate by tert-butyl carbamate catalyzed by dirhodium tetra(trifluoro)acetate and chiral SPINOL-phosphoric acid is examined. This demonstrates the cooperative catalysis and the stereo-controlling transition state of the reaction, showcasing the application of tert-butyl carbamate in complex organic synthesis processes (Kisan & Sunoj, 2014).

Deprotection in Organic Chemistry

Li et al. (2006) discuss the use of aqueous phosphoric acid as a mild reagent for the deprotection of tert-butyl carbamates, esters, and ethers. This method offers good selectivity in the presence of other acid-sensitive groups, emphasizing the utility of tert-butyl carbamate in protecting group chemistry (Li et al., 2006).

Safety and Hazards

The safety and toxicity information for tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate has not been widely reported . It is recommended to handle this compound with appropriate safety measures.

properties

IUPAC Name

tert-butyl N-(3,4,5-trifluoro-2-formylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO3/c1-12(2,3)19-11(18)16-8-4-7(13)10(15)9(14)6(8)5-17/h4-5H,1-3H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLFCYTYHUCHDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C(=C1C=O)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (3,4,5-trifluoro-2-formylphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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